ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Alkylation: The 7-position is alkylated with 2-methylallyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the propanoic acid moiety with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and apoptosis.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl}propanoate: Similar structure but with a naphthyl group instead of a methylallyl group.
Ethyl 3-{6-chloro-4-methyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl}propanoate: Contains an additional oxoethoxy group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Biological Activity
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The chemical formula for this compound is C19H21ClO5. Its molecular structure features a chromenone core, which is known for various biological activities, including anti-inflammatory and antioxidant properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit potent antioxidant activity. In vitro studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a study involving animal models, it demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The effective dosage was found to be around 10mg/kg, which correlates with a marked reduction in inflammation markers .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays against various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis at concentrations ranging from 5μM to 15μM .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For example, it was found to inhibit the enzyme tyrosinase, which is involved in melanin production, making it a candidate for skin whitening agents .
Data Table: Summary of Biological Activities
Activity | Model/System | Effective Concentration | Outcome |
---|---|---|---|
Antioxidant | In vitro (DPPH assay) | 25μM | Significant free radical scavenging |
Anti-inflammatory | Animal models | 10mg/kg | Reduced pro-inflammatory cytokines |
Anticancer | Various cancer cell lines | 5−15μM | Inhibition of proliferation |
Enzyme inhibition | Tyrosinase assay | 10μM | Significant inhibition |
Case Study 1: Anti-inflammatory Research
In a controlled study involving rats with induced arthritis, administration of this compound resulted in a 50% reduction in swelling compared to the control group. This study highlights the compound's potential as an anti-inflammatory therapeutic agent .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of this compound revealed that it significantly reduced the viability of breast cancer cells by inducing apoptosis through the intrinsic pathway. The study concluded that further exploration into its mechanism of action could lead to new cancer therapies .
Properties
Molecular Formula |
C19H21ClO5 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C19H21ClO5/c1-5-23-18(21)7-6-13-12(4)14-8-15(20)17(24-10-11(2)3)9-16(14)25-19(13)22/h8-9H,2,5-7,10H2,1,3-4H3 |
InChI Key |
IQGNFFWMAIROBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=C)C)Cl)C |
Origin of Product |
United States |
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